

Application Note & Protocols: Advanced Analytical Methods for the Quantification of Phenothiazine Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

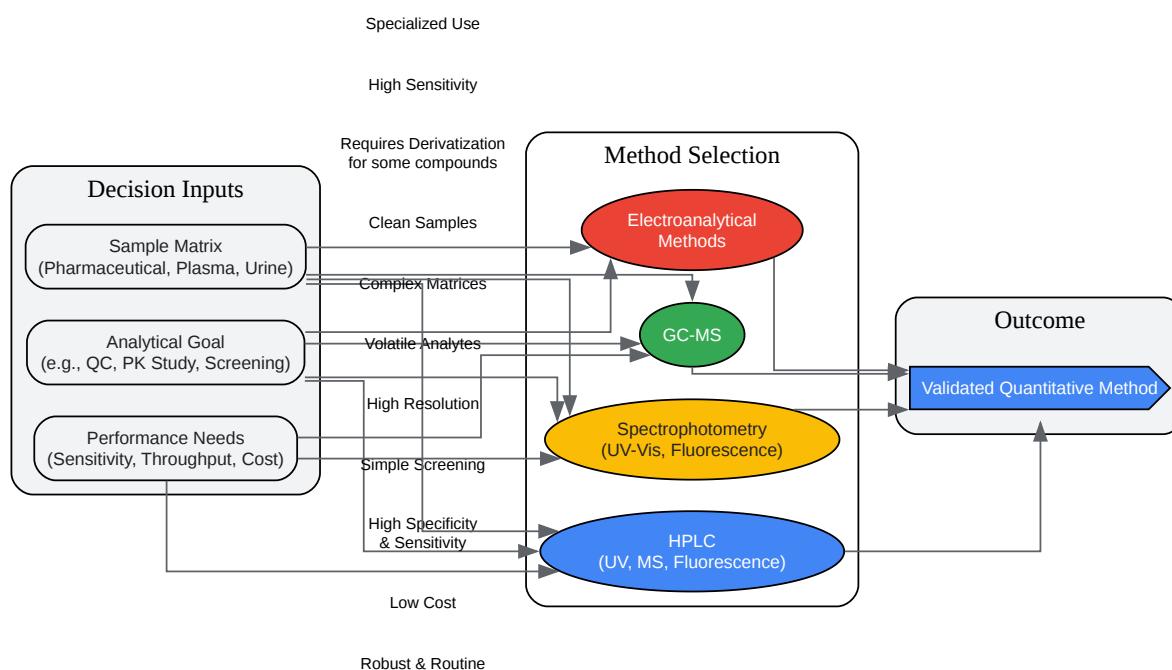
Compound of Interest

Compound Name: sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No.: B1678328

[Get Quote](#)

Abstract: This comprehensive guide provides an in-depth exploration of the principal analytical methodologies for the quantification of phenothiazine compounds. Designed for researchers, analytical scientists, and professionals in drug development, this document details the theoretical underpinnings and practical applications of chromatographic, spectrophotometric, and electrochemical techniques. It offers field-proven insights into method selection, sample preparation, and protocol execution, emphasizing the causality behind experimental choices to ensure robust and reliable results. Included are detailed, step-by-step protocols, method validation guidelines based on ICH standards, and comparative data to assist in the development of fit-for-purpose analytical assays for phenothiazines in both pharmaceutical and biological matrices.


Foundational Principles: The Importance of Phenothiazine Quantification

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders.^[1] Their therapeutic efficacy is well-established, but their narrow therapeutic window and potential for significant side effects necessitate precise and accurate quantification in both pharmaceutical formulations and biological fluids.^[2] Reliable analytical methods are critical for quality control during manufacturing, pharmacokinetic and toxicokinetic studies, and therapeutic drug monitoring to ensure patient safety and treatment efficacy.

The core structure of phenothiazine is a tricyclic system that can be substituted at various positions, leading to a wide range of derivatives with different physicochemical properties and pharmacological activities. This structural diversity presents a unique analytical challenge, requiring methods that are not only sensitive but also highly selective.

Choosing the Right Analytical Strategy

The selection of an appropriate analytical method is a critical first step, guided by the specific requirements of the analysis. Key factors to consider include the nature of the sample matrix (e.g., tablets, plasma, urine), the required level of sensitivity and selectivity, available instrumentation, and throughput needs. This guide will explore the most powerful and commonly employed techniques to empower the researcher to make an informed decision.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting an appropriate analytical method.

Sample Preparation: The Key to Accurate Quantification

The complexity of biological matrices like plasma, blood, and urine necessitates a robust sample preparation strategy to remove interferences such as proteins and phospholipids that can compromise the analytical column, suppress instrument response, and lead to inaccurate results.^[3]

- Protein Precipitation (PP): This is a rapid and straightforward technique often used in high-throughput environments.^[3] It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the biological sample to denature and precipitate proteins.^{[3][4]} While effective for protein removal, it provides minimal cleanup of other matrix components and can result in significant sample dilution.
- Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).^{[3][4]} By adjusting the pH of the aqueous sample, phenothiazines (which are basic) can be neutralized to their free base form, increasing their partitioning into an organic solvent. This method offers better sample cleanup than PP and can provide a concentration step.^[3]
- Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become the gold standard for bioanalysis.^[3] It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent.^[5] For phenothiazines, reversed-phase (e.g., C18) sorbents are commonly used, providing excellent retention of the hydrophobic tricyclic core.^{[6][7]}

Expert Insight: The choice between LLE and SPE often depends on the required level of cleanup and throughput. While LLE is simpler, SPE offers superior selectivity and higher recovery, making it ideal for methods requiring low detection limits, such as those used in pharmacokinetic studies.^{[3][5]}

Chromatographic Methods: The Gold Standard

Chromatography is the most powerful and widely used technique for phenothiazine quantification due to its high resolving power and compatibility with various sensitive detectors.

[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of modern pharmaceutical analysis. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

- Principle: For phenothiazines, reversed-phase HPLC is almost universally employed. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[10][11] The more hydrophobic phenothiazine molecules interact more strongly with the stationary phase, leading to longer retention times and effective separation from polar impurities.
- Causality in Method Development: The pH of the aqueous component of the mobile phase is a critical parameter. Phenothiazines contain basic amine groups in their side chains. Maintaining an acidic pH (e.g., pH 3-4) ensures these groups are protonated. This protonation prevents peak tailing, a common issue with basic compounds, resulting in sharp, symmetrical peaks and improved chromatographic performance.
- Detection:
 - UV-Vis Detection: Phenothiazines possess a strong chromophore in their tricyclic ring system, allowing for sensitive detection using UV-Vis spectrophotometry, typically in the range of 250-260 nm.[5][12] This method is robust, cost-effective, and suitable for quality control of pharmaceutical formulations.
 - Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity.[2][13][14] MS can identify and quantify analytes based on their mass-to-charge ratio, making it possible to measure drug concentrations in the picogram/mL range in complex biological matrices.[15] Tandem MS (MS/MS) further enhances specificity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interferences.[15]

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[16]

- Principle: The sample is vaporized in a hot injector and carried through the column by an inert gas (e.g., helium). Separation occurs as compounds partition between the carrier gas and the liquid stationary phase coated on the column wall.
- Application to Phenothiazines: While effective, many phenothiazine derivatives are not sufficiently volatile or thermally stable for direct GC analysis.[17] Therefore, derivatization is often required to convert them into more volatile and stable forms. However, some methods have been developed for direct analysis.[18][19] GC is most powerful when coupled with a mass spectrometer (GC-MS), which provides definitive identification and quantification.[1][7]

Table 1: Comparison of Primary Chromatographic Techniques

Feature	HPLC-UV	HPLC-MS/MS	GC-MS
Principle	Liquid-solid partitioning	Liquid-solid partitioning with mass detection	Gas-liquid partitioning with mass detection
Sensitivity	Good (ng/mL)	Excellent (pg/mL)[15]	Very Good (pg-ng/mL) [7]
Selectivity	Moderate to Good	Excellent	Excellent
Sample Throughput	High	High	Moderate
Matrix Tolerance	Good	Excellent	Moderate (requires clean samples)
Derivatization	Not required	Not required	Often required[17]
Primary Use Case	QC of drug products, routine analysis	Bioanalysis, PK/TK studies, trace analysis	Specialized bioanalysis, metabolite ID

Spectrophotometric and Spectrofluorometric Methods

These methods are based on the interaction of phenothiazines with electromagnetic radiation and offer simpler, often faster, alternatives to chromatography for certain applications.

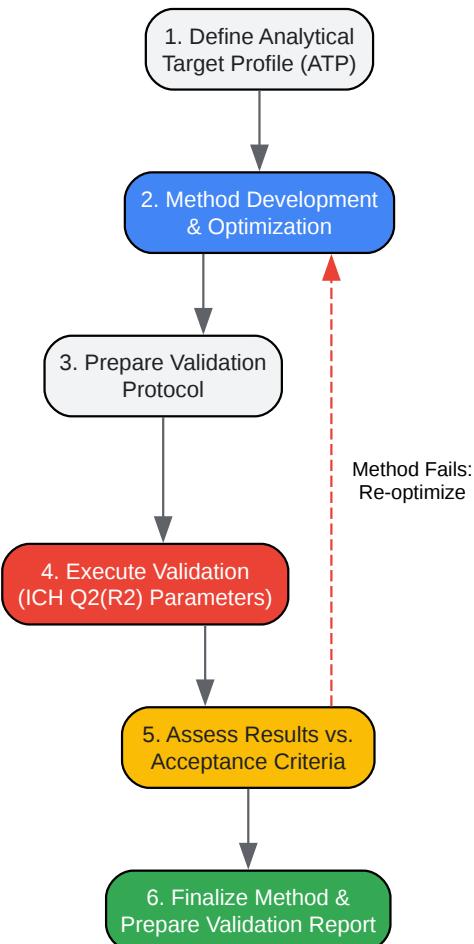
UV-Vis Spectrophotometry

- Principle: This technique measures the amount of light absorbed by the phenothiazine molecule at a specific wavelength.[\[20\]](#) The concentration is determined using the Beer-Lambert law. Many methods involve an oxidation reaction, where the phenothiazine is oxidized to a colored radical cation, which is then measured.[\[21\]](#)[\[22\]](#) For instance, reagents like N-chlorosuccinimide or molybdoarsenic acid can be used to form colored complexes.[\[20\]](#)[\[21\]](#)
- Advantages & Limitations: Spectrophotometric methods are rapid, simple, and inexpensive.[\[20\]](#) However, they often lack the specificity of chromatographic methods and are susceptible to interference from other UV-absorbing compounds in the sample matrix, making them more suitable for the analysis of pure drug substances or simple formulations.[\[23\]](#)

Spectrofluorometry

- Principle: While native phenothiazines are not strongly fluorescent, their oxidation products, particularly the sulfoxides, exhibit strong fluorescence.[\[2\]](#) Analytical methods exploit this by using an oxidizing agent to convert the phenothiazine to its fluorescent sulfoxide derivative, which is then measured.[\[24\]](#) This provides a significant increase in sensitivity and selectivity over absorption spectrophotometry.
- Advantages & Limitations: Fluorometry offers much higher sensitivity than UV-Vis spectrophotometry.[\[2\]](#)[\[25\]](#) However, the fluorescence intensity can be influenced by factors like solvent, pH, and temperature, requiring careful control of experimental conditions.[\[25\]](#) It can be a powerful technique, especially when coupled with HPLC for post-column derivatization and detection.[\[2\]](#)

Electroanalytical Methods


Electrochemical methods measure the electrical response (e.g., current) that occurs when a phenothiazine molecule is oxidized or reduced at an electrode surface.

- Principle: Phenothiazines are electroactive and can be readily oxidized at a suitable electrode (e.g., glassy carbon, gold).[26][27] The oxidation typically involves the loss of electrons from the sulfur and/or nitrogen atoms in the heterocyclic ring.[27] The resulting current is proportional to the concentration of the phenothiazine.
- Application: These methods are highly sensitive and can be used for direct determination in various samples.[28] A particularly powerful application is its use as a detector for HPLC (LC-EC).[29][30] This combination offers excellent sensitivity and selectivity for the analysis of phenothiazines in complex biological fluids without the need for derivatization.[29][30]

Detailed Protocols & Method Validation

A robust analytical method is one that has been thoroughly validated to prove it is fit for its intended purpose.[31] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[32][33]

General Workflow for Method Development & Validation

[Click to download full resolution via product page](#)

Caption: A standard workflow for analytical method validation.

Protocol: Quantification of Chlorpromazine in Human Plasma by HPLC-UV

This protocol describes a validated reversed-phase HPLC method with UV detection for the determination of Chlorpromazine (CPZ) in human plasma, a common application in clinical research.

A. Materials and Reagents

- Chlorpromazine HCl Reference Standard (USP grade or equivalent)
- Internal Standard (IS): Promazine HCl

- HPLC-grade Acetonitrile and Methanol
- Formic Acid (reagent grade)
- Water (ASTM Type I or HPLC grade)
- Human Plasma (drug-free, with anticoagulant like K2-EDTA)
- Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL

B. Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- SPE Vacuum Manifold.
- Centrifuge.
- Vortex Mixer.

C. Preparation of Solutions

- Mobile Phase: Mix 700 mL of Water with 300 mL of Acetonitrile. Add 1.0 mL of Formic Acid and degas. (Final composition: Acetonitrile/Water/Formic Acid 30:70:0.1 v/v/v).
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of CPZ HCl and Promazine HCl (IS) each in 10 mL of methanol.
- Working Standard Solutions: Prepare calibration curve standards by serial dilution of the CPZ stock solution with 50:50 Methanol/Water to achieve concentrations ranging from 50 ng/mL to 5000 ng/mL.
- Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 Methanol/Water.

D. Sample Preparation (Solid-Phase Extraction)

- Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the cartridge to dry.
- Sample Loading: Pipette 500 μ L of plasma sample (calibrator, QC, or unknown) into a tube. Add 50 μ L of the IS working solution (1 μ g/mL) and vortex. Add 500 μ L of water and vortex. Load the entire mixture onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of Water, followed by 1 mL of 20% Methanol in Water to remove polar interferences.
- Elution: Dry the cartridge under vacuum for 2 minutes. Elute the analytes with 1 mL of Methanol into a clean collection tube.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of Mobile Phase. Vortex thoroughly.
- Injection: Transfer the reconstituted sample to an autosampler vial and inject 20 μ L into the HPLC system.

E. HPLC-UV Operating Conditions

- Column: C18 (150 mm x 4.6 mm, 5 μ m)
- Mobile Phase: Acetonitrile/Water/Formic Acid (30:70:0.1)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 20 μ L
- Run Time: Approximately 10 minutes

F. Data Analysis and Validation

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio (CPZ/IS) against the nominal concentration of the calibration standards. Perform a linear regression with a $1/x^2$ weighting.
- Quantification: Determine the concentration of CPZ in QC and unknown samples from the calibration curve.
- Validation: Validate the method according to ICH Q2(R2) guidelines.[\[31\]](#)[\[32\]](#)

Table 2: ICH Validation Parameters and Typical Acceptance Criteria

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is from the analyte only.	No interfering peaks at the retention time of the analyte and IS in blank matrix.[34]
Linearity & Range	To demonstrate a proportional relationship between concentration and response.	Correlation coefficient (r^2) ≥ 0.99 .[11]
Accuracy	To measure the closeness of results to the true value.	Mean recovery of 85-115% at low concentrations, and 90-110% at mid/high concentrations.[35]
Precision (Repeatability & Intermediate)	To measure the variability of the method.	Relative Standard Deviation (RSD) $\leq 15\%$ ($\leq 20\%$ at LLOQ).[35]
Limit of Quantification (LLOQ)	The lowest concentration that can be measured with acceptable accuracy and precision.	Signal-to-noise ratio ≥ 10 ; Accuracy within $\pm 20\%$; Precision $\leq 20\%$ RSD.
Robustness	To measure the method's capacity to remain unaffected by small variations in parameters.	RSD of results should remain within acceptable limits when parameters (e.g., pH, mobile phase composition) are slightly varied.[31]

References

- Ramappa, P. G., Sanke Gowda, H., & Nayak, A. N. (1980). Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs. *Analyst*, 105(1252), 663–668.
- Florence, A. T., & Salole, E. G. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. *Journal of Pharmacy and Pharmacology*, 28(11), 795–800. [\[Link\]](#)

- Czarnecki, W. (1971). Gas-Liquid Chromatographic Determination of Phenothiazine in Medicated Feeds.
- De Leenheer, A. (1973). Review of Methods of Analysis for Phenothiazine Drugs. *Journal of Chromatographic Science*, 11(10), 541–548. [\[Link\]](#)
- Gudzinowicz, B. J. (1965). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. *Journal of Chromatographic Science*, 3(11), 391–396. [\[Link\]](#)
- Basavaiah, K., & Swamy, J. M. (2001). A highly sensitive spectrophotometric method for the determination of some phenothiazine antipsychotics using chloramine-T and indigocarmine. *Analytical Sciences*, 17(8), 963–967. [\[Link\]](#)
- De Leenheer, A. (1973). Review of Methods of Analysis for Phenothiazine Drugs. *Journal of Chromatographic Science*, 11(10), 541-548. [\[Link\]](#)
- Al-Abachi, M. Q., & Al-Ward, H. S. (2011). Spectrophotometric Determination of some Phenothiazines Using N-Chlorosuccinimide. *Iraqi National Journal of Chemistry*, 42, 234-245. [\[Link\]](#)
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [\[Link\]](#)
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [\[Link\]](#)
- Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. *Analytical Chemistry*, 75(18), 4833–4840. [\[Link\]](#)
- Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. *Analytical Chemistry*, 75(18), 4833-4840. [\[Link\]](#)
- Alfred-Ugbenbo, D., Blazheyevskiy, M. Ye., Kovalenko, V. S., & Merzlikin, S. I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. *Methods and Objects of Chemical Analysis*, 18(3), 143-151. [\[Link\]](#)
- Ramappa, P. G., Sanke Gowda, H., & Nayak, A. N. (1980). Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs. *Analyst*, 105(1252), 663-668. [\[Link\]](#)
- Blankert, B., et al. (2005). Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. *Journal of Pharmaceutical and Biomedical Analysis*, 37(2), 281-286. [\[Link\]](#)
- Kumazawa, T., Lee, X. P., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. *Rapid Communications in Mass Spectrometry*, 14(10), 841–849. [\[Link\]](#)

- Marumo, A., et al. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. *Forensic Toxicology*, 24(1), 1-7. [\[Link\]](#)
- Kumazawa, T., Lee, X. P., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. *Rapid communications in mass spectrometry*, 14(10), 841–849. [\[Link\]](#)
- Lab Manager. (2024).
- Gudzinowicz, B. J. (1965). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. *Journal of Chromatographic Science*, 3(11), 391-396. [\[Link\]](#)
- Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. *Analytical Chemistry*, 75(18), 4833-4840. [\[Link\]](#)
- Cochrane, W. P., & Greenhalgh, R. (1970). Determination of Phenothiazine and Several of its Derivatives by Gas-Liquid Chromatography.
- Hook, K. A., et al. (2019). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... [\[Link\]](#)
- Al-Khafaji, Z. S., & Al-Enizi, A. A. (2024). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. *RSC Advances*, 14(17), 12053-12063. [\[Link\]](#)
- Wallace, J. E., Shimek, E. L., Jr, Stavchansky, S., & Harris, S. C. (1981). Determination of promethazine and other phenothiazine compounds by liquid chromatography with electrochemical detection. *Analytical chemistry*, 53(7), 960–962. [\[Link\]](#)
- Kumar, P., et al. (2022). Synthesis and characterization of phenothiazine sensor for spectrophotometric and fluorescence detection of cyanide. *Journal of Molecular Structure*, 1264, 133246. [\[Link\]](#)
- Mellinger, T. J., & Keeler, C. E. (1963). Spectrofluorometric Identification of Phenothiazine Drugs. *Analytical Chemistry*, 35(4), 554–558. [\[Link\]](#)
- Marumo, A., et al. (2006). Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography. *Forensic Toxicology*, 24(1), 1-7. [\[Link\]](#)
- Wallace, J. E., Shimek, E. L., Jr., Stavchansky, S., & Harris, S. C. (1981). Determination of promethazine and other phenothiazine compounds by liquid chromatography with electrochemical detection. *Analytical Chemistry*, 53(7), 960-962. [\[Link\]](#)
- Patel, P., et al. (2014). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. *Journal of Pharmaceutical Analysis*, 4(5), 336-343. [\[Link\]](#)
- Kumar, A., et al. (2013). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. *IOSR Journal of Pharmacy and Biological Sciences*, 5(4), 22-27. [\[Link\]](#)

- Nováková, L. (2017). Advances in Sample Preparation for Biological Fluids.
- Al-Khafaji, Z. S., & Al-Enizi, A. A. (2024). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. *RSC Advances*, 14(17), 12053-12063. [\[Link\]](#)
- Blankert, B., et al. (2005). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. *Current Pharmaceutical Analysis*, 1(2), 177-187. [\[Link\]](#)
- White, V. R., Frings, C. S., Villafranca, J. E., & Fitzgerald, J. M. (1968). Factors Influencing Spectrofluorometry of Phenothiazine Drugs. *Analytical Chemistry*, 40(8), 1341–1344. [\[Link\]](#)
- Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. *Analytical Chemistry*, 75(18), 4833-4840. [\[Link\]](#)
- Wang, Y., et al. (2024). A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. *Molecules*, 29(2), 485. [\[Link\]](#)
- Barbero, F., et al. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. *ChemRxiv*. [\[Link\]](#)
- Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry.
- Al-Khafaji, Z. S., & Al-Enizi, A. A. (2024). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. *RSC Advances*, 14(17), 12053-12063. [\[Link\]](#)
- LGC Group. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](#) [researchgate.net]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. [chromatographyonline.com](#) [chromatographyonline.com]
- 4. [researchgate.net](#) [researchgate.net]

- 5. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrphr.org [iosrphr.org]
- 12. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and sp ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01298H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. moca.net.ua [moca.net.ua]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scite.ai [scite.ai]

- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Determination of promethazine and other phenothiazine compounds by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. database.ich.org [database.ich.org]
- 32. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 34. database.ich.org [database.ich.org]
- 35. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- To cite this document: BenchChem. [Application Note & Protocols: Advanced Analytical Methods for the Quantification of Phenothiazine Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678328#analytical-methods-for-phenothiazine-compound-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com